N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-10-4-3-5-11(8-10)19-14(22)9-23-16-20-15(21-24-16)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCVZXYFVYMGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
TCMDC-124548, also known as N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide or N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an essential enzyme in the protein translation machinery of the malaria parasite, Plasmodium falciparum.
Mode of Action
TCMDC-124548 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS. This inhibition occurs via enzyme-mediated production of an Asn-TCMDC-124548 adduct. The human AsnRS is much less susceptible to this reaction hijacking mechanism.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand the cellular effects of TCMDC-124548.
Molecular Mechanism
The molecular mechanism of action of TCMDC-124548 is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 353.27 g/mol. The presence of both chlorine and thiadiazole moieties is noteworthy as these groups are often associated with biological activity.
Research indicates that compounds containing thiadiazole derivatives exhibit various biological activities, including anticancer effects. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of thiadiazole can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) by inducing cell cycle arrest at the G2/M phase .
- Apoptosis Induction : Certain derivatives have been demonstrated to activate caspases, leading to programmed cell death in cancer cells .
Cytotoxic Activity
The cytotoxicity of this compound has been evaluated against various cancer cell lines. Here are some notable findings:
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potential effectiveness against specific cancer types.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis reveals that modifications to the thiadiazole structure significantly influence biological activity:
- Substituent Variations : The introduction of different aryl groups at specific positions enhances anticancer activity. For example, compounds with a piperazine or piperidine ring showed improved efficacy against MCF-7 cells compared to their simpler counterparts .
- Halogen Substitution : The presence of halogens (e.g., chlorine) in the phenyl rings has been linked to increased potency due to enhanced lipophilicity and better interaction with biological targets .
Case Studies
Several studies have highlighted the biological efficacy of thiadiazole derivatives similar to this compound:
- Anticancer Properties : A study reported that a related compound exhibited significant inhibition against the MCF-7 cell line with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies suggest that these compounds interact favorably with tubulin and other protein targets involved in cell division, indicating a potential mechanism for their anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
N-(3-Chlorophenyl)-2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
- Core Structure : 1,2,4-Triazole
- Substituents : 4-Ethyl, 5-(4-pyridinyl), and sulfanyl-acetamide with 3-chlorophenyl.
- Key Differences: The triazole ring lacks the sulfur atom present in the thiadiazole core of the target compound.
VUAA-1 and OLC-12 ()
- Core Structure : 1,2,4-Triazole
- Substituents : Ethyl, pyridinyl/isopropylphenyl, and sulfanyl-acetamide.
- Biological Activity : These compounds act as Orco agonists, demonstrating the role of triazole-based acetamides in insect olfactory receptor modulation. The target compound’s thiadiazole core may exhibit divergent binding kinetics due to altered electronic properties .
Thiazolidine and Thiazolidinedione Derivatives ()
- Core Structure : Thiazolidine or thiazolidinedione.
- Substituents: Methoxymethyl, dimethylamino, or benzylidene groups.
- Biological Activity: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: IC₅₀ = 45.6 µM for NO inhibition. 5-Benzylidenethiazolidine-2,4-dione: IC₅₀ = 8.66 µM for iNOS inhibition.
- Comparison : The thiadiazole core in the target compound may confer greater metabolic stability compared to the hydrolytically labile thiazolidinedione ring. Chlorophenyl substituents could enhance target affinity over methoxymethyl groups .
Benzothiazole-Based Acetamides ()
- Core Structure : Benzothiazole.
- Substituents : Trifluoromethyl, methoxy, or chlorophenyl groups.
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide.
- The target compound’s thiadiazole ring offers fewer conjugation pathways, which may reduce off-target interactions .
Antimicrobial Activity
Anti-Inflammatory and Enzyme Inhibition
- Thiazolidinediones vs. Thiadiazoles: Thiazolidinediones show potent iNOS inhibition (IC₅₀ ~8–45 µM), while aspirin, a simple acetamide derivative, requires much higher concentrations (IC₅₀ = 3.0 mM). The thiadiazole’s sulfur atom may enhance electron-withdrawing effects, improving enzyme binding .
Crystallography and Computational Studies
- SHELX Refinement () : Many analogs, such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, have been structurally validated using SHELX software. The target compound’s conformation is likely influenced by steric effects from the 2-chlorophenyl group, which could be analyzed via similar methods .
Tables
Table 2: Structural Comparison of Key Analogs
Q & A
Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide and related derivatives?
Methodological Answer: Synthesis typically involves cyclization and coupling reactions. For example:
- Cyclization with POCl₃ : Reacting thiosemicarbazides with acid chlorides under reflux conditions to form 1,3,4-thiadiazole cores (e.g., used POCl₃ for cyclization at 90°C) .
- Sulfanyl Acetamide Coupling : Introducing sulfanyl groups via nucleophilic substitution, as seen in triazole-thioacetamide derivatives ( used THF and DIPEA for coupling reactions) .
- C-Amidoalkylation : Utilizing chloroacetamide intermediates for alkylation of aromatic systems ( demonstrated this method for trichloroethyl derivatives) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz and 125 MHz, respectively) to confirm proton environments and carbon frameworks (e.g., ) .
- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches) () .
- Mass Spectrometry : High-resolution MS for molecular weight validation () .
- X-ray Crystallography : For absolute structural confirmation (e.g., used SHELX for refinement) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for such compounds?
Methodological Answer:
- Refinement Tools : Use SHELXL ( ) for handling high-resolution or twinned data. For example, resolved disorder via iterative refinement cycles .
- Validation : Apply checkCIF/PLATON to assess geometric outliers and hydrogen bonding. Address thermal motion via anisotropic displacement parameters .
- Handling Twinning : Use TWIN/BASF instructions in SHELXL for pseudo-merohedral twinning .
Q. How to analyze contradictory structure-activity relationship (SAR) findings in antimicrobial studies?
Methodological Answer:
- Substituent Position Analysis : Compare MIC data for analogs with varying substituent positions ( showed 4-fluorobenzyl vs. 2-fluorobenzyl derivatives exhibited 4-fold MIC differences against E. coli) .
- Bacterial Strain Variability : Validate activity across Gram-negative/-positive panels (e.g., highlighted strain-specific degradation pathways affecting efficacy) .
- Assay Conditions : Control pH, solvent (DMSO concentration), and incubation time to minimize false negatives .
Q. What computational methods support the design of derivatives with improved bioactivity?
Methodological Answer:
- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., used MESP maps to predict electrophilic/nucleophilic sites) .
- Molecular Docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock/Vina.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (complemented by experimental data from ) .
Data Contradiction Analysis
Q. How to resolve conflicting data on compound stability during biological assays?
Methodological Answer:
Q. Why do theoretical and experimental bond lengths differ in crystallographic studies?
Methodological Answer:
- DFT Optimization : Compare gas-phase (theoretical) vs. crystal-packing (experimental) geometries. noted deviations <0.05 Å after accounting for intermolecular H-bonding .
- Thermal Motion Correction : Apply TLS models in SHELXL to refine anisotropic displacement parameters .
Method Optimization
Q. What strategies improve yield in thiadiazole core synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
